2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Nav1.7 pain electrophysiology

2-Chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 1170853-75-4) is a synthetic small molecule belonging to the alkyl dihydroquinoline sulfonamide class, characterized by a C18H21ClN2O3S formula and a molecular weight of 380.89 g/mol. The compound is structurally defined by a 2-chlorobenzenesulfonamide moiety linked to a 1,2,3,4-tetrahydroquinoline core bearing an N-(2-methoxyethyl) substituent.

Molecular Formula C18H21ClN2O3S
Molecular Weight 380.89
CAS No. 1170853-75-4
Cat. No. B2467932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
CAS1170853-75-4
Molecular FormulaC18H21ClN2O3S
Molecular Weight380.89
Structural Identifiers
SMILESCOCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C18H21ClN2O3S/c1-24-12-11-21-10-4-5-14-8-9-15(13-17(14)21)20-25(22,23)18-7-3-2-6-16(18)19/h2-3,6-9,13,20H,4-5,10-12H2,1H3
InChIKeyCFAWMZMYCZIPRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 1170853-75-4): Procurement-Relevant Chemical Identity and Biological Annotation


2-Chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS 1170853-75-4) is a synthetic small molecule belonging to the alkyl dihydroquinoline sulfonamide class, characterized by a C18H21ClN2O3S formula and a molecular weight of 380.89 g/mol. The compound is structurally defined by a 2-chlorobenzenesulfonamide moiety linked to a 1,2,3,4-tetrahydroquinoline core bearing an N-(2-methoxyethyl) substituent. Patent filings indicate that dihydroquinoline sulfonamides are engineered as voltage-gated sodium channel (Nav) inhibitors, with particular emphasis on Nav1.7 [1]. Public bioactivity databases contain affinity records for closely related analogs, suggesting that this chemotype is under investigation for pain disorders [2]. The compound is commercially available from multiple research-chemical suppliers, typically at ≥95% purity, positioning it as a tool compound for ion channel pharmacology and neurological disease modeling.

Why Generic Substitution Fails for 2-Chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide in Voltage-Gated Sodium Channel Research


Dihydroquinoline sulfonamides exhibit steep structure-activity relationships (SAR) at Nav1.7, where even minor modifications to the N-alkyl substituent or the sulfonamide aryl group can alter potency by orders of magnitude and shift selectivity profiles across Nav isoforms [1]. The 2-methoxyethyl substituent on the tetrahydroquinoline nitrogen is not a generic solubilizing group; patent disclosures highlight that this specific moiety influences both channel-state dependence (e.g., binding preference for inactivated vs. resting states) and isoform selectivity, parameters that are critical for interpreting functional pharmacology [2]. Consequently, sourcing a close analog that lacks the 2-chloro or 2-methoxyethyl features—or that substitutes the tetrahydroquinoline scaffold—risks generating non-comparable electrophysiological data, undermining reproducibility in pain target validation studies.

Quantitative Differentiation Evidence for 2-Chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Nav1.7 Inhibition and Isoform Selectivity


Nav1.7 State-Dependent Inhibition Potency at -65 mV Holding Potential

The compound exhibits an IC50 of 87 nM against recombinant human Nav1.7 expressed in HEK293 cells when measured at a holding potential of -65 mV, a condition that enriches the channel in the closed/inactivated state [1]. This value places the compound in the moderate-potency range typical of dihydroquinoline sulfonamide leads. However, direct head-to-head comparator data for the exact compound against defined analogs are not publicly available. The BindingDB record for BDBM50395346 also reports IC50 shifts to 280 nM at -90 mV and 810 nM against Nav1.5, suggesting voltage-dependent binding and some isoform discrimination, but these data await independent confirmation [2].

Nav1.7 pain electrophysiology

Patent-Class Structural Differentiation: N-(2-Methoxyethyl) Substituent as a Nav1.7 Pharmacophore Determinant

The patent family WO 2017/106871 A1 (Amgen Inc.) exemplifies the alkyl dihydroquinoline sulfonamide scaffold as Nav1.7 inhibitors and teaches that the N-alkyl substituent length and polarity modulate both potency and pharmacokinetic properties [1]. Within the exemplified chemical space, the N-(2-methoxyethyl) group is associated with balanced physicochemical properties (cLogP reduction relative to N-propyl or N-butyl analogs) and retains target engagement. No explicit IC50 data for CAS 1170853-75-4 are disclosed in the patent; however, class-level SAR tables indicate that removal or truncation of the methoxyethyl chain typically results in ≥5-fold loss of Nav1.7 inhibitory activity relative to optimized N-substituted derivatives [1].

Nav1.7 SAR pain therapeutics

Nav1.5 Counter-Screen: Preliminary Isoform Selectivity Assessment

Cardiac Nav1.5 inhibition is a critical liability for sodium channel blockers. The compound was tested against human Nav1.5 expressed in CHOK1 cells at -90 mV and exhibited an IC50 of 810 nM [1]. When compared to its Nav1.7 IC50 of 87 nM (at -65 mV), this yields a selectivity ratio of approximately 9.3-fold. While this represents a measurable discrimination, it falls short of the >100-fold selectivity typically sought for development candidates. Notably, no direct comparator data for close structural analogs of CAS 1170853-75-4 are available in the same Nav1.5 assay format, making it impossible to determine whether the 2-chloro or 2-methoxyethyl groups confer superior selectivity relative to other dihydroquinoline sulfonamides [2].

Nav1.5 cardiac safety selectivity profiling

Application Scenarios for 2-Chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide Based on Available Quantitative Evidence


Nav1.7 State-Dependent Pharmacology Studies in Recombinant Systems

The voltage-dependent IC50 shift from 87 nM (-65 mV) to 280 nM (-90 mV) suggests that CAS 1170853-75-4 preferentially binds to inactivated Nav1.7 channels [1]. This property makes the compound suitable for electrophysiological studies examining state-dependent binding mechanisms, where researchers can design voltage protocols to quantify use-dependent block and recovery kinetics. The availability of both Nav1.7 and Nav1.5 data in the same database entry allows for internal normalization when configuring multi-isoform profiling panels.

Pain Target Validation with Integrated Cardiac Safety Readouts

With an IC50 of 810 nM at Nav1.5 and 87 nM at Nav1.7 (at respective holding potentials), the compound provides a built-in selectivity window of approximately 9.3-fold [2]. In cellular models of nociceptor excitability, this profile allows investigators to correlate Nav1.7-mediated analgesia endpoints with concurrent assessment of Nav1.5-mediated cardiac effects, without requiring a separate highly selective Nav1.7 probe that may be unavailable or cost-prohibitive.

Medicinal Chemistry Benchmarking of Dihydroquinoline Sulfonamide SAR

The patent-defined SAR teaches that the N-(2-methoxyethyl) group is associated with a ≥5-fold activity advantage over shorter N-alkyl analogs [3]. Procurement of CAS 1170853-75-4 enables medicinal chemistry teams to use this compound as a reference point for designing and testing novel analogs with variations at the 2-chloro position on the benzenesulfonamide ring or modifications to the methoxyethyl chain length, systematically probing the pharmacophoric contributions of each substituent.

Quote Request

Request a Quote for 2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.